2-(4-Benzhydrylpiperazino)ethaneamine
Description
2-(4-Benzhydrylpiperazino)ethaneamine is a piperazine derivative featuring a benzhydryl (diphenylmethyl) group at the 4-position of the piperazine ring and an ethaneamine (-CH2CH2NH2) side chain. The benzhydryl group confers significant lipophilicity, which may enhance blood-brain barrier permeability, while the ethaneamine moiety offers flexibility for receptor interactions. This compound serves as a precursor for derivatives with varied pharmacological activities, such as O-methyloxime and acetoacetate esters .
Properties
Molecular Formula |
C19H25N3 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)ethanamine |
InChI |
InChI=1S/C19H25N3/c20-11-12-21-13-15-22(16-14-21)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16,20H2 |
InChI Key |
NBKIHCZTVDRVCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Core Heterocycle: Piperazine vs. Piperidine: Piperazine derivatives (e.g., this compound) contain two nitrogen atoms in the ring, enabling stronger hydrogen bonding compared to piperidine analogs (e.g., 2,2,6,6-Tetramethylpiperidin-4-yl acetate). This difference affects solubility and receptor affinity .
Substituent Effects: Benzhydryl Group: Increases lipophilicity and membrane permeability compared to smaller groups (e.g., methyl in 4-(4-Methylpiperazino)aniline). This may enhance CNS penetration but reduce aqueous solubility . Halogenated Derivatives: Fluorine or chlorine substituents (e.g., in CAS 551921-46-1) improve metabolic stability and electronic interactions with targets .
Ester/Acetoacetate Derivatives: These modifications (e.g., ethyl acetoacetate) reduce polarity, prolonging half-life but requiring enzymatic cleavage for activation .
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